molecular formula C4H7NO5 B8047457 Methyl 3-(nitrooxy)propanoate

Methyl 3-(nitrooxy)propanoate

Cat. No. B8047457
M. Wt: 149.10 g/mol
InChI Key: PXJYEFNFMZBOHX-UHFFFAOYSA-N
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Description

Methyl 3-(nitrooxy)propanoate is a useful research compound. Its molecular formula is C4H7NO5 and its molecular weight is 149.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies : Methyl 3-(nitrooxy)propanoate derivatives have been synthesized and structurally analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These compounds have been studied for their potential applications in the field of molecular synthesis and structural biology (Liu et al., 2014).

  • Enantioselective Catalysis : This compound has been used in the enantioselective conjugate addition of diethylzinc to activated nitroolefins. The process efficiently yields various organic products, which are useful in creating building blocks for pharmaceuticals and other organic compounds (Rimkus & Sewald, 2003).

  • Imaging Hypoxia in Tumors : this compound derivatives have been used in the synthesis of radiotracers for PET imaging. This application is significant in medical diagnostics, particularly for detecting hypoxic tumor tissue (Malik et al., 2012).

  • Agricultural Applications : Some derivatives of this compound, such as dichlofop-methyl, have been used as herbicides. These compounds affect plant growth and development, indicating their potential use in agriculture for controlling unwanted vegetation (Shimabukuro et al., 1978).

  • Atmospheric Chemistry : In environmental science, studies have focused on the atmospheric fate of compounds like this compound. These studies help in understanding the role of such compounds in atmospheric reactions and their potential environmental impact (Suarez-Bertoa et al., 2012).

  • Methane Emission Reduction in Livestock : Derivatives like ethyl-3-nitrooxy propionate have been investigated for their potential to reduce methane emissions in ruminant animals, which could have significant implications for reducing greenhouse gas emissions in agriculture (Martinez-Fernandez et al., 2014).

properties

IUPAC Name

methyl 3-nitrooxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c1-9-4(6)2-3-10-5(7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJYEFNFMZBOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.